molecular formula C9H18N2O B15277189 (3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B15277189
M. Wt: 170.25 g/mol
InChI Key: QORIMRSQLRAMSF-YUMQZZPRSA-N
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Description

(3S,4R)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires the use of a base such as potassium carbonate and is carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can often be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various alkyl or aryl groups.

Scientific Research Applications

(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in the spirocyclic ring. This combination of features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3/t7-,8-/m0/s1

InChI Key

QORIMRSQLRAMSF-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1[C@@H](C2(CCNCC2)CO1)N

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N

Origin of Product

United States

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